9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.: 303061-22-5
Cat. No.: VC15072101
Molecular Formula: C25H23ClN2O4
Molecular Weight: 450.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303061-22-5 |
|---|---|
| Molecular Formula | C25H23ClN2O4 |
| Molecular Weight | 450.9 g/mol |
| IUPAC Name | 9-chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C25H23ClN2O4/c1-29-18-8-4-15(5-9-18)20-14-21-19-13-17(26)7-11-22(19)32-25(28(21)27-20)16-6-10-23(30-2)24(12-16)31-3/h4-13,21,25H,14H2,1-3H3 |
| Standard InChI Key | BFJOCYFSSYKAAR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC(=C(C=C5)OC)OC |
Introduction
9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazine is a complex organic compound belonging to the class of benzoxazines. It features a unique structural arrangement characterized by a dihydropyrazolo core fused with a benzoxazine ring, which enhances its chemical properties and biological activities. The compound's molecular formula and weight are not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 450.9 g/mol.
Structural Characteristics
The compound's structure includes multiple aromatic rings and functional groups, such as a chloro group and methoxy substituents, which contribute to its reactivity and potential biological activity. The presence of these substituents enhances solubility and reactivity, making it a promising candidate for medicinal chemistry applications.
Synthesis
The synthesis of 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazine typically involves multi-step organic reactions. These reactions require careful control of parameters such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like continuous flow reactors may be employed in industrial settings to enhance scalability and consistency of production.
Chemical Reactivity
The chemical reactivity of 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazine can be explored through various reactions typical of benzoxazines and pyrazoles. These reactions may include modifications to the chloro group or methoxy substituents, which can alter its biological activity and chemical properties.
Comparison with Similar Compounds
Several compounds share structural features or biological activities with 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazine. For example:
These comparisons highlight the importance of substituents in modifying the chemical and biological properties of benzoxazine derivatives.
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